molecular formula C20H16O3 B6326587 4-(2-Benzyloxyphenyl)benzoic acid, 95% CAS No. 893736-35-1

4-(2-Benzyloxyphenyl)benzoic acid, 95%

Cat. No. B6326587
CAS RN: 893736-35-1
M. Wt: 304.3 g/mol
InChI Key: UBLGWDLMXZLHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyphenyl)benzoic acid (4-BPA) is an organic compound derived from benzoic acid, an aromatic carboxylic acid found naturally in many fruits and vegetables. It is a white crystalline solid that is soluble in water and is used in a variety of applications, including as a flavoring agent, a preservative, and a pharmaceutical ingredient. 4-BPA has been studied extensively for its potential applications in scientific research, and is of particular interest due to its ability to interact with proteins and other molecules.

Mechanism of Action

4-(2-Benzyloxyphenyl)benzoic acid, 95% is able to interact with proteins and other molecules due to its ability to form hydrogen bonds with the amide groups of proteins. Additionally, 4-(2-Benzyloxyphenyl)benzoic acid, 95% is able to form covalent bonds with proteins and other molecules due to its electrophilic nature. These interactions enable 4-(2-Benzyloxyphenyl)benzoic acid, 95% to act as a fluorescent probe, a photoaffinity label, and a substrate for enzymes.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)benzoic acid, 95% has been studied extensively for its potential applications in scientific research. However, its effects on biochemical and physiological processes are not well understood. Studies have shown that 4-(2-Benzyloxyphenyl)benzoic acid, 95% is able to interact with proteins and other molecules, and that it is able to form covalent bonds with proteins and other molecules. However, the exact effects of 4-(2-Benzyloxyphenyl)benzoic acid, 95% on biochemical and physiological processes are still unknown.

Advantages and Limitations for Lab Experiments

4-(2-Benzyloxyphenyl)benzoic acid, 95% is a useful reagent for scientific research due to its ability to interact with proteins and other molecules. It is a relatively inexpensive reagent, and it is easy to synthesize in the lab. Additionally, 4-(2-Benzyloxyphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 4-(2-Benzyloxyphenyl)benzoic acid, 95% is toxic and should be handled with care. Additionally, it is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

4-(2-Benzyloxyphenyl)benzoic acid, 95% has been studied extensively for its potential applications in scientific research, but its effects on biochemical and physiological processes are still not well understood. Therefore, further research is needed to better understand the effects of 4-(2-Benzyloxyphenyl)benzoic acid, 95% on biochemical and physiological processes. Additionally, further research is needed to explore the potential use of 4-(2-Benzyloxyphenyl)benzoic acid, 95% as a therapeutic agent. Additionally, research is needed to explore the potential use of 4-(2-Benzyloxyphenyl)benzoic acid, 95% as a diagnostic tool. Finally, research is needed to explore the potential use of 4-(2-Benzyloxyphenyl)benzoic acid, 95% as a food additive, as well as its potential use in other industrial applications.

Synthesis Methods

4-(2-Benzyloxyphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with an acid catalyst to produce benzyl benzoate. This reaction takes place in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The second step involves the oxidation of the benzyl benzoate with a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to produce 4-(2-Benzyloxyphenyl)benzoic acid, 95%.

Scientific Research Applications

4-(2-Benzyloxyphenyl)benzoic acid, 95% is a commonly used reagent in scientific research due to its ability to interact with proteins and other molecules. It is used in a variety of applications, including as a fluorescent probe for studying protein-protein interactions, as a photoaffinity label for studying protein-DNA interactions, and as a substrate for studying enzyme kinetics. Additionally, 4-(2-Benzyloxyphenyl)benzoic acid, 95% has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.

properties

IUPAC Name

4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-12-10-16(11-13-17)18-8-4-5-9-19(18)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLGWDLMXZLHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602443
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

CAS RN

893736-35-1
Record name 2′-(Phenylmethoxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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